molecular formula C6H7NO2S2 B14730557 Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate CAS No. 10354-92-4

Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate

Cat. No.: B14730557
CAS No.: 10354-92-4
M. Wt: 189.3 g/mol
InChI Key: AOSHAHFXENBXQW-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate is an organic compound with a unique structure that includes both cyano and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate typically involves the reaction of methyl cyanoacetate with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano or sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with an additional methylsulfanyl group.

    Methyl 2-cyano-3-(methylsulfanyl)prop-2-enoate: Lacks the additional sulfanyl group.

Uniqueness

Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate is unique due to the presence of both cyano and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-9-5(8)4(3-7)6(10)11-2/h10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSHAHFXENBXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(S)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30780025
Record name Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30780025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-92-4
Record name Methyl 2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30780025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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